molecular formula C10H19NO2 B1487888 1-(2-Ethylbutyl)azetidine-3-carboxylic acid CAS No. 1127402-11-2

1-(2-Ethylbutyl)azetidine-3-carboxylic acid

Cat. No.: B1487888
CAS No.: 1127402-11-2
M. Wt: 185.26 g/mol
InChI Key: WDHGBJRVWVSSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethylbutyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Ethylbutyl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme prolyl-tRNA synthetase, where this compound acts as a competitive inhibitor. This interaction disrupts the normal function of prolyl-tRNA synthetase, leading to alterations in protein synthesis. Additionally, this compound has been shown to bind to certain transport proteins, affecting their ability to transport amino acids across cell membranes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those involving the mTOR pathway. By inhibiting the mTOR pathway, this compound can reduce cell proliferation and induce autophagy. Furthermore, it affects gene expression by modulating the activity of transcription factors such as NF-κB. These changes in gene expression can lead to alterations in cellular metabolism, including reduced glycolysis and increased oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of prolyl-tRNA synthetase, preventing the enzyme from catalyzing the attachment of proline to its corresponding tRNA. This inhibition disrupts protein synthesis and can lead to the accumulation of misfolded proteins. Additionally, this compound can act as an allosteric modulator of certain receptors, altering their conformation and activity. These binding interactions and enzyme inhibitions contribute to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over several weeks. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of autophagy. Prolonged exposure can also lead to cellular stress and apoptosis, particularly in rapidly dividing cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and hematological abnormalities. These findings highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into more water-soluble metabolites. These metabolites are then excreted via the kidneys. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in amino acid and nucleotide synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments. The compound also binds to plasma proteins, which facilitates its distribution throughout the body. This binding can influence the compound’s bioavailability and half-life, affecting its overall pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the endoplasmic reticulum and mitochondria, where it influences protein folding and cellular respiration, respectively. Post-translational modifications, such as phosphorylation, can further regulate the subcellular localization and activity of this compound .

Properties

IUPAC Name

1-(2-ethylbutyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-8(4-2)5-11-6-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGBJRVWVSSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.